

Introduction: The Challenge of Sourcing Specific Pyridine Intermediates

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Compound of Interest

Compound Name: (5-Ethylpyridin-3-yl)methanol

Cat. No.: B8668574

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Substituted pyridylmethanols are a cornerstone of modern medicinal chemistry and materials science. The precise arrangement of substituents on the pyridine ring is often critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. **(5-Ethylpyridin-3-yl)methanol**, a specific isomer within this class, represents a valuable building block for creating novel molecular entities. However, its utility is directly tied to its availability and purity, a significant hurdle for many researchers.

This guide provides a comprehensive overview of the commercial landscape for **(5-Ethylpyridin-3-yl)methanol**. As a Senior Application Scientist, my objective is to offer not just a list of suppliers, but a practical roadmap for procurement and, crucially, for ensuring the quality of this specialized reagent. We will delve into the realities of its commercial availability, the likely necessity of custom synthesis, and the rigorous analytical protocols required to validate its identity and purity, ensuring the integrity of your research and development programs.

Commercial Availability: A Landscape of Analogs

A thorough investigation of the current chemical supplier landscape reveals that **(5-Ethylpyridin-3-yl)methanol** is not offered as a stock, catalog item by major chemical vendors. Researchers searching for this specific compound will instead find commercially available analogs, primarily its methyl counterpart or positional isomers. This scarcity underscores the specialized nature of this reagent and necessitates a more strategic approach to procurement than simply ordering from a catalog.

For context, the following table summarizes the availability of the most closely related, commercially available analogs:

Compound Name	CAS Number	Representative Suppliers	Typical Purity	Notes
(5-Methylpyridin-3-yl)methanol	102074-19-1	Sigma-Aldrich (via Ambeed, Inc.), Simson Pharma Limited	>95%	Often supplied with a Certificate of Analysis (CoA).
(5-Ethylpyridin-2-yl)methanol	768-61-6	Sigma-Aldrich (AldrichCPR)	Not specified	Sold "as-is" without analytical data; buyer is responsible for confirming identity and purity.[1]

This data clearly illustrates that while related structures are available, obtaining the specific 5-ethyl, 3-methanol isomer requires a different strategy. The most direct and reliable path to acquiring **(5-Ethylpyridin-3-yl)methanol** is through custom synthesis.

Procurement Strategy: The Custom Synthesis

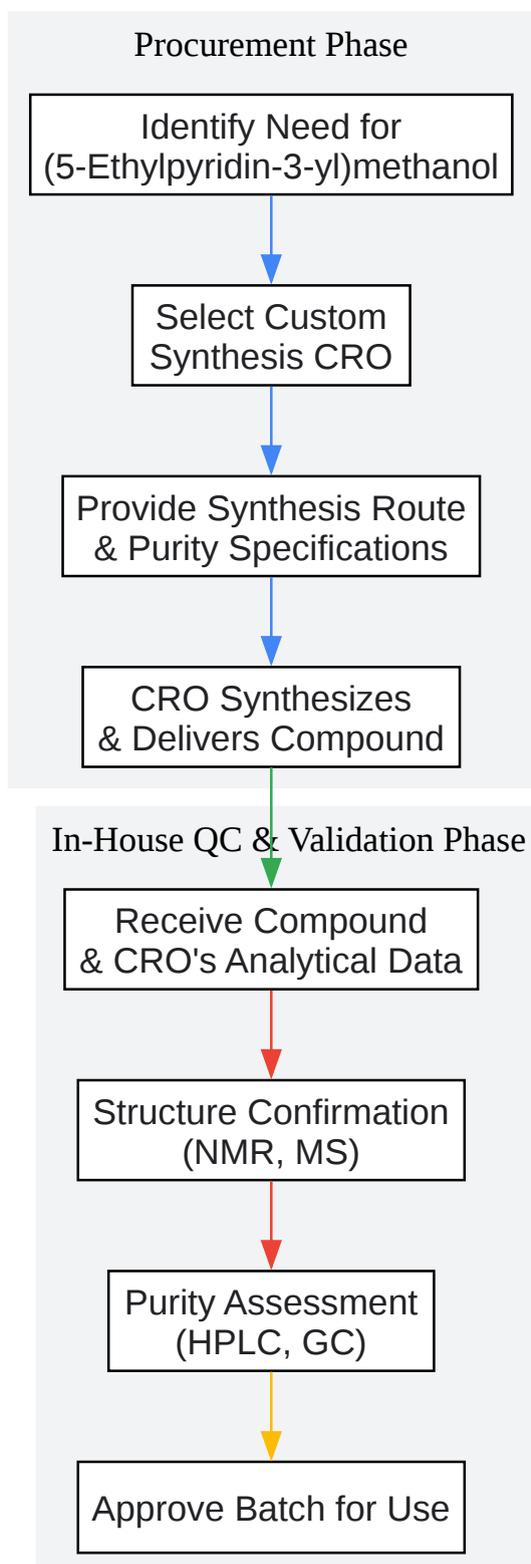
Workflow

Engaging a contract research organization (CRO) or a specialized custom synthesis company is the most practical approach for obtaining **(5-Ethylpyridin-3-yl)methanol**. This process, however, requires careful planning and clear communication to ensure the final product meets the necessary quality standards.

Diagram: Custom Synthesis and Quality Control

Workflow

The following diagram outlines the logical flow for procuring and validating a specialized chemical like **(5-Ethylpyridin-3-yl)methanol**.



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Caption: Workflow for procuring and validating a custom-synthesized chemical.

Selecting a Custom Synthesis Partner

When selecting a CRO, consider the following:

- **Expertise in Heterocyclic Chemistry:** Ensure the CRO has documented experience with pyridine chemistry.
- **Analytical Capabilities:** Verify they have in-house NMR, LC-MS, and HPLC capabilities to provide a comprehensive Certificate of Analysis.
- **Communication and Reporting:** A reliable partner will provide regular updates and a detailed final report with all analytical data.

Proposed Synthetic Route

A plausible and efficient synthetic route to **(5-Ethylpyridin-3-yl)methanol** involves the reduction of a suitable precursor, such as 5-ethylnicotinic acid or its corresponding ester (e.g., ethyl 5-ethylnicotinate).

- **Esterification (if starting from acid):** 5-ethylnicotinic acid can be converted to its ethyl ester using standard methods, such as treatment with ethanol in the presence of a catalytic amount of sulfuric acid.
- **Reduction:** The ester is then reduced to the primary alcohol. Lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent like THF is a powerful and effective reagent for this transformation.

This proposed route provides a solid foundation for discussions with your chosen synthesis partner.

In-House Qualification: A Self-Validating Protocol

Upon receiving the custom-synthesized compound, independent verification is paramount. Do not rely solely on the supplier's Certificate of Analysis. The following protocols provide a framework for rigorous in-house qualification.

A. Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for confirming the molecular structure.

Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or MeOD). Add a small amount of a reference standard like tetramethylsilane (TMS).
- **^1H NMR Acquisition:** Acquire a proton NMR spectrum. The expected signals for **(5-Ethylpyridin-3-yl)methanol** would include:
 - A triplet and a quartet in the aliphatic region for the ethyl group.
 - A singlet for the methylene ($-\text{CH}_2\text{OH}$) protons.
 - Distinct signals in the aromatic region for the three pyridine protons.
 - A broad singlet for the hydroxyl ($-\text{OH}$) proton, which may exchange with residual water in the solvent.
- **^{13}C NMR Acquisition:** Acquire a carbon NMR spectrum. This will confirm the number of unique carbon atoms in the molecule.
- **Data Analysis:** Compare the observed chemical shifts, coupling constants, and integration values with the expected structure. The data should be unambiguous for structural confirmation.^{[2][3]}

B. Molecular Weight Verification via Mass Spectrometry (MS)

MS confirms that the compound has the correct molecular weight.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- **Analysis:** Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled to a Liquid Chromatography (LC) system.
- **Data Analysis:** Look for the protonated molecular ion $[M+H]^+$. For **(5-Ethylpyridin-3-yl)methanol** ($C_8H_{11}NO$), the expected exact mass is 137.0841 g/mol. The observed mass should be within a few parts per million (ppm) of this value on a high-resolution mass spectrometer (HRMS).[4]

C. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a non-volatile organic compound.

Protocol:

- **Sample Preparation:** Accurately prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water mixture). Create a dilution for analysis (e.g., 0.1 mg/mL).
- **Method Development:**
 - **Column:** A C18 reversed-phase column is a good starting point.
 - **Mobile Phase:** A gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is typically effective.
 - **Detection:** Use a UV detector set to a wavelength where the pyridine ring absorbs, typically around 260 nm.
- **Analysis:** Inject the sample and run the gradient.
- **Data Analysis:** The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >98% is often required for drug discovery applications.

Technique	Purpose	Key Parameters to Verify
^1H and ^{13}C NMR	Structural Confirmation	Chemical shifts, coupling constants, integration
High-Resolution MS	Molecular Weight Verification	$[\text{M}+\text{H}]^+$ ion, accurate mass measurement
HPLC-UV	Purity Assessment	Peak area percentage, absence of impurity peaks

Safety, Handling, and Storage

While specific safety data for **(5-Ethylpyridin-3-yl)methanol** is not available, data from its close analog, (5-Methylpyridin-3-yl)methanol, provides a basis for safe handling procedures.^[5]

- GHS Hazard Statements (presumed): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[5]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

Conclusion

(5-Ethylpyridin-3-yl)methanol is a specialized chemical building block that is not readily available from commercial suppliers. Its acquisition for research and drug development necessitates a strategic approach centered on custom synthesis. By carefully selecting a synthesis partner, providing clear specifications, and, most importantly, performing rigorous in-house analytical validation using NMR, MS, and HPLC, researchers can confidently procure this compound and ensure the integrity and reproducibility of their scientific work. This diligence in procurement and quality control is a foundational element of successful and trustworthy research.

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